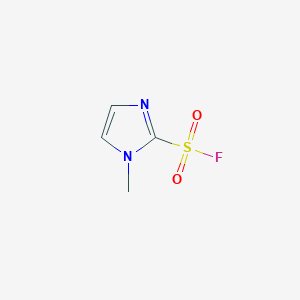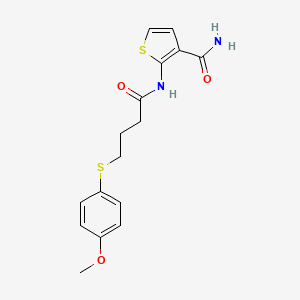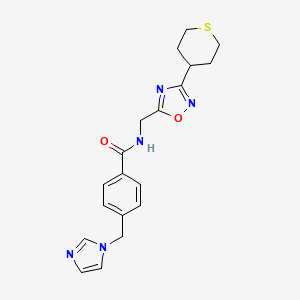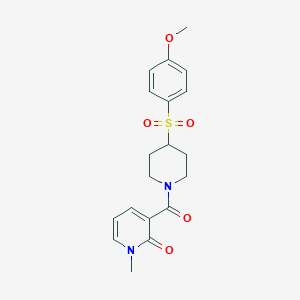
Methyl 3-methyl-2-sulfanylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2-sulfanylbutanoate, also known as MMSB, is a chemical compound with the molecular formula C7H14O2S. It is a colorless liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. MMSB has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
Mode of Action
Methyl 3-methyl-2-sulfanylbutanoate is a type of sulfonate ester . Sulfonate esters are known to be biological alkylating agents, meaning they can transfer an alkyl group to other molecules . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that Methyl 3-methyl-2-sulfanylbutanoate may interact with its targets through alkylation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-methyl-2-sulfanylbutanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Moreover, it is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Methyl 3-methyl-2-sulfanylbutanoate has certain limitations as well. It is highly reactive and can react with other compounds in the body, leading to the formation of potentially toxic byproducts. Moreover, Methyl 3-methyl-2-sulfanylbutanoate has a relatively short half-life in the body, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on Methyl 3-methyl-2-sulfanylbutanoate. One area of interest is the development of Methyl 3-methyl-2-sulfanylbutanoate-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of Methyl 3-methyl-2-sulfanylbutanoate, which may provide insights into its therapeutic potential. Moreover, future research may focus on the optimization of the synthesis method of Methyl 3-methyl-2-sulfanylbutanoate to improve its yield and purity. Finally, the safety and toxicity of Methyl 3-methyl-2-sulfanylbutanoate need to be thoroughly investigated before it can be used in clinical settings.
Conclusion:
In conclusion, Methyl 3-methyl-2-sulfanylbutanoate is a chemical compound with significant potential for drug discovery and development. It possesses various biochemical and physiological effects and has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Methyl 3-methyl-2-sulfanylbutanoate has several advantages for lab experiments, but also has certain limitations that need to be addressed. Overall, Methyl 3-methyl-2-sulfanylbutanoate is a promising compound that warrants further investigation.
Métodos De Síntesis
Methyl 3-methyl-2-sulfanylbutanoate can be synthesized by the reaction of 3-methyl-2-butanone with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure, and the yield of Methyl 3-methyl-2-sulfanylbutanoate is typically around 80%. The chemical structure of Methyl 3-methyl-2-sulfanylbutanoate can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2-sulfanylbutanoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. Methyl 3-methyl-2-sulfanylbutanoate has also been investigated for its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Moreover, Methyl 3-methyl-2-sulfanylbutanoate has been used as a starting material in the synthesis of various pharmaceuticals, such as antihypertensive and anticonvulsant agents.
Propiedades
IUPAC Name |
methyl 3-methyl-2-sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4(2)5(9)6(7)8-3/h4-5,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBYXSZGPCPKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-sulfanylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]methanone](/img/structure/B2946074.png)


![N-(4-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2946083.png)


![2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2946086.png)
![N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2946088.png)

![2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2946090.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylpropanamide](/img/structure/B2946091.png)